molecular formula C12H13NO2 B1312216 Tert-butyl 3-cyanobenzoate CAS No. 383185-76-0

Tert-butyl 3-cyanobenzoate

Cat. No.: B1312216
CAS No.: 383185-76-0
M. Wt: 203.24 g/mol
InChI Key: ASCIDWNCPZKTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyanobenzoate is a chemical compound with the molecular formula C12H13NO2. It is used in research and has been mentioned in various scientific publications .

Scientific Research Applications

Room-Temperature Chemical Reactions

Tert-butyl perbenzoate is utilized as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, allowing for mild and efficient chemical processes. This system is enhanced with Cu(OAc)2 as a cocatalyst, demonstrating its utility in organic synthesis (Liu & Hii, 2011).

Synthesis of Complex Organic Molecules

In the realm of organic chemistry, tert-butyl peroxybenzoate (TBPB) mediates the formation of 3-alkylated quinolines from N-propargylamines, showcasing a strategy for synthesizing complex molecules in a single step and under metal-free conditions (Chen et al., 2018).

Chemical Transformations

The compound facilitates remarkable transformations, such as the conversion of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene to 1,2,4-triphosphole, a process that has been structurally characterized and theoretically analyzed (Clendenning et al., 2000).

Catalysis in Organic Synthesis

Tert-butyl peroxybenzoate plays a dual role in the α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator. This development enriches the methodologies available for α-methylation in organic synthesis (Guo et al., 2014).

Thermal Decomposition Analysis

In the field of chemical safety, the thermal decomposition characteristics of TBPB are studied to understand its stability and potential hazards. This research provides crucial insights into safety measures required for handling and storage (Jiang et al., 2019).

Properties

IUPAC Name

tert-butyl 3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCIDWNCPZKTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457588
Record name 3-cyano-benzoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383185-76-0
Record name 3-cyano-benzoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part B. To a mixture of tert-butanol (3.50 g, 47.22 mmol), pyridine (3.72 g, 46.78 mmol) and cat. DMAP in methylene chloride (15 mL) is added dropwise 3-cyanobenzoyl chloride (6.81 g, 41.07 mmol) and pyridine (3 mL) in methylene chloride (10 mL) at 0° C. The resulting mixture is stirred at room temperature for 20 h. The solvent is evaporated, and the residue is purified by flash chromatography (1:1 methylene chloride/hexanes) to afford 3-cyano-benzoic acid tert-butyl ester (6.84 g, 82.1% yield) as white solid. 1H NMR (300 MHz, CDCl3): δ 8.24 (1H, s), 8.20 (1H, dd, J=7.9, 1.2 Hz), 7.78 (1H, dd, J=6.7, 1.1 Hz), 7.52 (1H, m), 1.58 (9H, s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-cyanobenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-cyanobenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-cyanobenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-cyanobenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.